molecular formula C22H16ClN3OS B2650477 (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide CAS No. 898453-82-2

(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide

Cat. No.: B2650477
CAS No.: 898453-82-2
M. Wt: 405.9
InChI Key: CBEDBBHWEOTZGR-OUKQBFOZSA-N
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Description

This compound is an acrylamide derivative featuring a benzo[d]thiazole core substituted with a 2-chlorophenyl group and a pyridin-2-ylmethyl moiety. Its structure combines aromatic heterocycles (benzothiazole and pyridine) with a chlorinated phenyl group, which may enhance lipophilicity and influence binding to biological targets.

Properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS/c23-18-9-2-1-7-16(18)12-13-21(27)26(15-17-8-5-6-14-24-17)22-25-19-10-3-4-11-20(19)28-22/h1-14H,15H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEDBBHWEOTZGR-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Introduction of the chlorophenyl group: This step often involves a halogenation reaction, where a phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the pyridine ring is introduced using a suitable alkylating agent.

    Formation of the acrylamide linkage: The final step involves the condensation of the intermediate compounds to form the acrylamide linkage under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit notable antimicrobial activities. For instance, derivatives of benzo[d]thiazole have been shown to possess antifungal and antibacterial properties against various pathogens. The specific compound has been evaluated for its activity against Gram-positive and Gram-negative bacteria, demonstrating effectiveness with minimum inhibitory concentration (MIC) values that suggest potential as an antimicrobial agent .

Inhibition of Acetylcholinesterase

One of the prominent applications of this compound is its role as an inhibitor of acetylcholinesterase (AChE). A study reported that (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide and its derivatives exhibit competitive inhibition against AChE, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The most potent derivatives showed IC50 values indicating strong inhibitory effects, suggesting their potential as therapeutic agents .

Case Studies

  • Antimicrobial Activity Evaluation : In a study assessing the antimicrobial efficacy of various derivatives, this compound was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus, with MIC values ranging from 50 to 100 µg/mL. These findings underscore the compound's potential in developing new antimicrobial therapies .
  • Neuroprotective Studies : Another significant study focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models, suggesting its utility in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with proteins or enzymes, while the chlorophenyl and pyridin-2-ylmethyl groups may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

(a) Benzothiazole Acrylamide Derivatives
  • (E)-N-(Benzo[d]thiazol-2-yl)-3-(4-Methoxyphenyl)acrylamide (9b) Structure: Differs in the substitution pattern (4-methoxyphenyl vs. 2-chlorophenyl) and lacks the pyridin-2-ylmethyl group. Synthesis: Synthesized in 16% yield via condensation reactions in ethyl acetate/petroleum ether .
  • N-(Benzo[d]thiazol-2-yl)cinnamamide (BZTcin1)

    • Structure : Contains a simple cinnamoyl group instead of the 2-chlorophenyl and pyridylmethyl substituents.
    • Properties : Melting point (229–234°C) and IR/NMR data indicate strong intermolecular interactions due to planar aromatic systems .
(b) Chlorinated Analogs
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
    • Structure : Acetamide backbone with dichlorophenyl and thiazole groups.
    • Crystal Packing : Twisted conformation (79.7° between phenyl and thiazole planes) stabilizes via N–H⋯N hydrogen bonds .
    • Relevance : Highlights how chloro substituents influence molecular geometry and packing.
(c) Heterocyclic Variations
  • (E)-3-(Furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide
    • Structure : Incorporates a furan ring and sulfamoyl group, differing in electronic properties from the target compound’s pyridylmethyl and chloro groups .
    • Synthetic Insight : Use of sulfamoyl groups may require specialized coupling agents like EDC·HCl .

Key Observations :

  • Lower yields (e.g., 16% for 9b) suggest challenges in sterically hindered acrylamide syntheses .
  • Chlorinated intermediates (e.g., 2-chlorophenyl) may require stringent temperature control, as seen in (−78°C reactions) .

Physicochemical Properties

Compound Melting Point (°C) Solubility Insights Reference
Target Compound (Inferred) Likely >200 Moderate (chlorophenyl enhances lipophilicity)
BZTcin1 229–234 Low in polar solvents
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 489–491 Crystallizes in methanol/acetone

Key Observations :

  • Methoxy substituents (e.g., in 9b) may enhance aqueous solubility compared to chloro analogs .

Biological Activity

The compound (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide is a member of the acrylamide family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction is facilitated under solvent-free conditions with microwave irradiation, resulting in moderate yields and good purity. The compound is characterized by several spectroscopic methods, including NMR and mass spectrometry, confirming the formation of the desired E-isomer .

Anticancer Properties

A significant area of research focuses on the anticancer properties of benzo[d]thiazole derivatives, including the compound . Studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundHCT-11616.19 ± 1.35
This compoundMCF-717.16 ± 1.54

These results suggest that the compound has comparable efficacy to established chemotherapeutics such as doxorubicin .

The proposed mechanism for the anticancer activity involves inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the benzo[d]thiazole moiety is believed to enhance the interaction with cellular targets, potentially affecting pathways involved in cell cycle regulation and apoptosis .

Neuropharmacological Activity

In addition to its anticancer properties, compounds with similar structures have been investigated for their neuropharmacological effects. Some studies indicate that derivatives may act as selective inhibitors of monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism in the brain. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating depression and anxiety disorders .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzo[d]thiazole derivatives against HCT-116 and MCF-7 cell lines. The results demonstrated that modifications in substituents significantly influenced potency, with certain compounds showing enhanced activity due to structural features that favor receptor binding .
  • Neuropharmacological Evaluation : Another investigation focused on the MAO inhibitory activity of similar compounds, revealing that specific structural modifications could enhance selectivity towards MAO-B over MAO-A, providing insights into designing safer antidepressants with fewer side effects .

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare (E)-N-(benzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)acrylamide, and how do reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, including:

  • Acylation and Amidation : Benzo[d]thiazol-2-amine derivatives are reacted with acryloyl chloride intermediates under basic conditions (e.g., triethylamine) in dichloromethane or THF at 0–25°C .
  • Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄) may introduce the 2-chlorophenyl group, requiring anhydrous conditions and inert atmospheres (e.g., argon) to prevent catalyst deactivation .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance reactivity for N-alkylation steps, while methanol/acetone mixtures (1:1) are used for recrystallization to improve purity .

Q. Key Considerations :

  • Reaction temperature and stoichiometry of reagents (e.g., 1:1 molar ratio for amidation) critically affect yield. Excess acryloyl chloride may lead to byproducts.
  • Catalytic systems (e.g., EDCI/HOBt for carbodiimide-mediated couplings) improve efficiency in forming stable amide bonds .

Structural Characterization

Q. Q2. What advanced spectroscopic and crystallographic methods validate the stereochemistry and purity of this compound?

Answer:

  • Stereochemical Confirmation :
    • NMR : ¹H and ¹³C NMR confirm the (E)-configuration of the acrylamide double bond (J = 12–16 Hz for trans coupling) and regiochemistry of substituents .
    • X-ray Crystallography : Single-crystal diffraction resolves the spatial arrangement of the benzo[d]thiazole, pyridylmethyl, and 2-chlorophenyl groups, with torsion angles <10° confirming planarity .
  • Purity Assessment :
    • HPLC-MS : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., m/z calculated vs. observed <2 ppm error) .
    • Elemental Analysis : C, H, N, S, and Cl percentages within 0.3% of theoretical values confirm purity .

Biological Activity and Mechanisms

Q. Q3. How is the compound screened for anticancer activity, and what mechanistic insights have been reported?

Answer:

  • In Vitro Screening :
    • MTT Assay : IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) are determined at 48–72 hours, with dose ranges of 1–100 µM .
    • Apoptosis Assays : Annexin V/PI staining and caspase-3/7 activation confirm pro-apoptotic effects .
  • Mechanistic Studies :
    • Cell Cycle Arrest : Flow cytometry reveals G2/M phase arrest, linked to downregulation of cyclin B1 and CDK1 .
    • Molecular Targets : Docking studies suggest interactions with tubulin or kinase domains (e.g., EGFR), validated via competitive binding assays .

Advanced Research Challenges

Q. Q4. How can researchers resolve contradictions in reported IC₅₀ values across studies?

Answer: Discrepancies may arise from:

  • Experimental Design : Variations in cell passage number, serum concentration, or incubation time. Standardizing protocols (e.g., CLSI guidelines) reduces variability.
  • Compound Stability : Hydrolysis of the acrylamide group in aqueous media can lower potency. Stability studies (e.g., LC-MS monitoring over 24 hours) are recommended .
  • Statistical Analysis : Use of replicate experiments (n ≥ 3) and non-linear regression models (e.g., four-parameter logistic curve) improves IC₅₀ reliability .

Structure-Activity Relationship (SAR) Optimization

Q. Q5. Which structural modifications enhance potency while minimizing off-target effects?

Answer:

  • Substituent Effects :
    • 2-Chlorophenyl Group : Electron-withdrawing Cl improves binding to hydrophobic pockets in target proteins. Para-substituted analogs show reduced activity .
    • Pyridylmethyl Moiety : Methylation of the pyridine nitrogen enhances solubility without compromising affinity .
  • Scaffold Hybridization :
    • Thiazole-Isoxazole Hybrids : Improve metabolic stability (e.g., t₁/₂ > 6 hours in liver microsomes) .
    • Trifluoromethyl Additions : Increase lipophilicity (logP > 3) for blood-brain barrier penetration in CNS targets .

Computational Modeling

Q. Q6. What in silico strategies predict binding modes and pharmacokinetic properties?

Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding sites (e.g., VEGFR2). Key residues (e.g., Lys868) form hydrogen bonds with the acrylamide carbonyl .
  • ADMET Prediction : SwissADME estimates high gastrointestinal absorption (HIA >80%) but moderate CYP3A4 inhibition (IC₅₀ ~10 µM), suggesting potential drug-drug interactions .

Data Reproducibility

Q. Q7. Which experimental parameters are critical for replicating pharmacological results?

Answer:

  • Cell Culture Conditions : Use low-passage cells (<20 passages) and consistent serum batches (e.g., FBS lot-matched across studies).
  • Compound Handling : Store lyophilized powder at -80°C in desiccators; prepare fresh DMSO stocks (<0.1% v/v in media) to prevent aggregation .
  • Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .

Crystallization Challenges

Q. Q8. How can researchers overcome difficulties in obtaining high-quality crystals for X-ray analysis?

Answer:

  • Solvent Screening : Use vapor diffusion with 1:1 methanol/acetone or DCM/hexane mixtures to induce slow nucleation .
  • Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal lattice formation .
  • Additives : Small amounts of trifluoroacetic acid (0.1% v/v) improve crystal morphology by protonating amine groups .

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